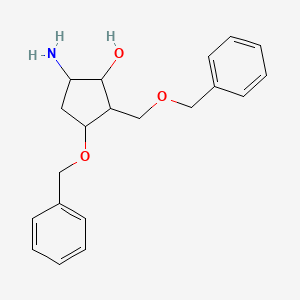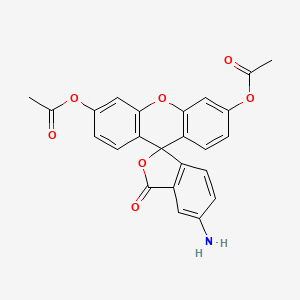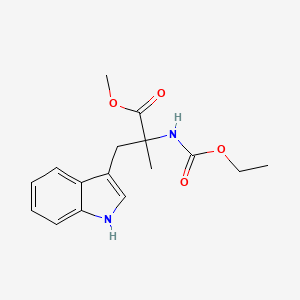
1-(Isopropylsulfonyl)azetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 1-(isopropylsulfonyl)azétidine-3-carboxylique est un composé chimique de formule moléculaire C7H13NO4S et de masse moléculaire 207,25 g/mol . Ce composé appartient à la classe des azétidines, qui sont des hétérocycles à quatre chaînons contenant de l'azote. Les azétidines sont connues pour leur importante tension de cycle, qui confère une réactivité unique à ces composés .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions contrôlées pour former le cycle azétidine .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des procédés de fabrication en masse qui garantissent une pureté et un rendement élevés. Ces méthodes utilisent souvent des techniques avancées telles que des réactions catalytiques et des conditions de réaction optimisées pour obtenir une synthèse efficace .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 1-(isopropylsulfonyl)azétidine-3-carboxylique peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonyle en sulfure.
Substitution : Le cycle azétidine peut subir des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et des nucléophiles pour les réactions de substitution. Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les résultats souhaités .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe sulfonyle peut produire des sulfoxydes ou des sulfones, tandis que la substitution nucléophile peut produire une variété de dérivés de l'azétidine .
Applications de la recherche scientifique
L'acide 1-(isopropylsulfonyl)azétidine-3-carboxylique a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif de la synthèse organique pour créer des molécules complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : La recherche se poursuit pour explorer ses applications thérapeutiques potentielles, notamment son utilisation comme précurseur du développement de médicaments.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux de spécialité
Mécanisme d'action
Le mécanisme d'action de l'acide 1-(isopropylsulfonyl)azétidine-3-carboxylique implique son interaction avec les cibles et les voies moléculaires. La tension de cycle du cycle azétidine le rend très réactif, lui permettant de participer à diverses réactions chimiques. Les groupes sulfonyle et acide carboxylique renforcent encore sa réactivité et ses interactions potentielles avec les cibles biologiques .
Applications De Recherche Scientifique
1-(Isopropylsulfonyl)azetidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(Isopropylsulfonyl)azetidine-3-carboxylic acid involves its interaction with molecular targets and pathways. The ring strain of the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The sulfonyl and carboxylic acid groups further enhance its reactivity and potential interactions with biological targets .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide azétidine-3-carboxylique : Un analogue plus simple sans le groupe isopropylsulfonyle.
Acide 1-(méthylsulfonyl)azétidine-3-carboxylique : Structure similaire avec un groupe méthylsulfonyle au lieu d'isopropylsulfonyle.
Acide 1-(éthylsulfonyl)azétidine-3-carboxylique : Contient un groupe éthylsulfonyle au lieu d'isopropylsulfonyle.
Unicité
L'acide 1-(isopropylsulfonyl)azétidine-3-carboxylique est unique en raison de la présence du groupe isopropylsulfonyle, qui confère des propriétés chimiques et une réactivité distinctes par rapport à ses analogues. Cette unicité le rend précieux pour des applications spécifiques dans la recherche et l'industrie .
Propriétés
Numéro CAS |
1339147-47-5 |
|---|---|
Formule moléculaire |
C7H13NO4S |
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
1-propan-2-ylsulfonylazetidine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO4S/c1-5(2)13(11,12)8-3-6(4-8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) |
Clé InChI |
LUETYMLEAQREEP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)N1CC(C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B12284525.png)
![1-[3-(Benzyloxy)cyclobutyl]methanamine](/img/structure/B12284529.png)

![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12284562.png)
